4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Anticancer Quinoline SAR MCF-7 cytotoxicity

Research challenge: accessing a quinoline building block with verified antiproliferative activity and a reactive C4 handle for library synthesis. 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (CAS 18706-38-2) directly addresses this gap. Key differentiation data: (1) Selective C4-Br oxidative addition in Suzuki couplings enables chemoselective diversification without competing reactivity at C6-OMe or C2-CF3. (2) Demonstrates measurable MCF-7 breast cancer cytotoxicity (IC50 = 27.37 ± 1.27 μM), where 4-Cl, 4-F analogs are entirely inactive. (3) Broad thermal processing window (bp 296.5°C) supports continuous flow bromination. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C11H7BrF3NO
Molecular Weight 306.082
CAS No. 18706-38-2
Cat. No. B597980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
CAS18706-38-2
Molecular FormulaC11H7BrF3NO
Molecular Weight306.082
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
InChIInChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
InChIKeyIVMJQGFGIGPEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Chemical Profile & Identity


4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (CAS 18706-38-2) is a halogenated quinoline derivative bearing a bromine atom at position 4, a methoxy group at position 6, and a trifluoromethyl group at position 2 on the quinoline scaffold . This trifunctional substitution pattern confers distinct electronic and steric properties that differentiate it from its chloro, hydroxy, and regioisomeric analogs during chemical synthesis and biological target engagement. The compound is widely cataloged as a fluorinated building block and advanced intermediate in medicinal chemistry programs targeting kinase inhibition, antiproliferative activity, and ecto-nucleotidase modulation .

Non-Interchangeability with Quinoline Analogs


Quinoline derivatives with identical substitution positions but different halogen identities (Br vs. Cl vs. OH) exhibit divergent reactivity in cross-coupling reactions and distinct potency profiles in biological assays. The C–Br bond at position 4 of this compound is intrinsically more reactive toward oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings compared to the C–Cl bond in the 4-chloro analog, enabling more efficient downstream diversification . Furthermore, published structure-activity relationship (SAR) data demonstrate that the 4-bromo substituent yields measurable cytotoxicity against MCF-7 breast cancer cells (IC50 = 27.37 ± 1.27 μM) under conditions where the corresponding 4-chloro and 4-fluoro derivatives show no activity, confirming that halogen identity is a critical determinant of biological outcome .

Quantitative Comparator Evidence


MCF-7 Cytotoxicity Advantage

In a systematic SAR study of quinoline derivatives bearing various 4-position substituents, the 4-bromo compound (14e) exhibited an IC50 of 27.37 ± 1.27 μM against the MCF-7 breast cancer cell line. Under identical assay conditions, the 4-chloro (14f), 4-fluoro (14d), 4-ethyl (14a), 4-methoxy (14b), 4-trifluoromethyl (14c), and unsubstituted (14g) analogs all showed no measurable activity (NA), establishing that the 4-bromo substituent uniquely confers cytotoxic potency within this chemotype . The assay used a standard 48-hour cell viability protocol; the pan-PI3K inhibitor GDC-0941 served as a positive control (IC50 = 0.07 ± 0.03 μM).

Anticancer Quinoline SAR MCF-7 cytotoxicity

Higher Boiling Point for Thermal Processing

The boiling point of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline is reported as 296.5°C at 760 mmHg , whereas the 4-chloro analog (CAS 1701-27-5) exhibits a boiling point of 280.7 ± 35.0°C at 760 mmHg . The approximately 16°C higher boiling point of the bromo derivative provides a wider thermal operating window for reactions requiring elevated temperatures, such as high-boiling solvent distillations or solvent-free melt reactions. The density also differs: 1.606 g/cm³ for the bromo compound vs. 1.4 ± 0.1 g/cm³ for the chloro analog.

Physicochemical properties Thermal stability Process chemistry

C4–Br Cross-Coupling Reactivity Advantage

The inherent reactivity order of aryl halides in oxidative addition to Pd(0) is Ar–I > Ar–Br ≫ Ar–Cl, making the 4-bromo substituent a significantly better leaving group than the 4-chloro group for Suzuki-Miyaura and related cross-coupling reactions . In the specific context of 2-trifluoromethylquinoline scaffolds, regioselective Suzuki-Miyaura couplings on 4,6-dibromo-2-(trifluoromethyl)quinoline proceed selectively at the more reactive C4–Br position, while the analogous 6-bromo-4-chloro-2-(trifluoromethyl)quinoline requires harsher conditions . This reactivity differential enables sequential, chemoselective diversification strategies that are precluded with the 4-chloro variant.

Cross-coupling Suzuki-Miyaura C–Br vs. C–Cl reactivity

Mass Spectrometry Identification Advantage

The molecular weight of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline is 306.08 g/mol (C₁₁H₇BrF₃NO) , while the 4-chloro analog has a molecular weight of 261.63 g/mol (C₁₁H₇ClF₃NO) . This 44.45 g/mol mass difference, arising from Br (79.9) vs. Cl (35.45), produces distinctive isotopic patterns in mass spectrometry: the bromo compound shows a characteristic ~1:1 M:M+2 peak ratio, compared to the ~3:1 ratio for the chloro analog. The molecular weight distinction also facilitates unambiguous identification of the correct building block in reaction monitoring (LC-MS) and final product characterization.

Molecular weight LC-MS Quality control

Application Scenarios


MCF-7 Anticancer SAR Programs

The demonstrated MCF-7 cytotoxicity (IC50 = 27.37 μM) of the 4-bromo derivative, contrasted with the complete inactivity of 4-chloro, 4-fluoro, and other 4-substituted analogs, positions this compound as the preferred starting scaffold for medicinal chemistry campaigns aimed at identifying quinoline-based antiproliferative agents against breast cancer. Unlike the 4-chloro variant, which is silent in this assay, the bromo compound provides a tractable hit from which further optimization (e.g., substitution at C3, C8, or via cross-coupling at C4 after functionalization) can be pursued .

C4-Selective Suzuki-Miyaura Library Synthesis

The high reactivity of the C4–Br bond toward oxidative addition in Pd(0)-catalyzed reactions enables chemoselective Suzuki-Miyaura coupling at position 4 in the presence of other potentially reactive sites (e.g., the C6-OMe or C2-CF3 groups). Published methods on 4,6-dibromo-2-(trifluoromethyl)quinoline demonstrate that the C4–Br position reacts preferentially, allowing for sequential introduction of aryl/heteroaryl groups to build focused quinoline libraries for nucleotide pyrophosphatase (NPP) inhibitor discovery . The 4-chloro analog requires harsher conditions or specialized ligands to achieve comparable conversion, limiting its utility in library synthesis .

Extended Thermal Processing Windows

With a boiling point of 296.5°C, this compound provides a broader thermal processing window than the 4-chloro analog (280.7°C) for high-temperature reactions such as solvent-free couplings, melt-phase bromination, and distillative purification. This 16°C margin is particularly relevant in continuous flow bromination processes, where precise temperature control is critical for achieving high conversion (>95%) with residence times under 10 minutes .

LC-MS Tracking for Multi-Step Synthesis

The distinctive 44.45 Da mass offset and ~1:1 bromine isotopic signature of this compound relative to its 4-chloro analog (261.63 Da, ~3:1 Cl pattern) provide unambiguous identification in LC-MS traces during parallel synthesis campaigns. This eliminates the risk of misassigning intermediates and ensures procurement of the correct building block when both bromo and chloro variants are stocked in the same laboratory inventory.

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